molecular formula C12H13N3OS B1483445 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide CAS No. 2098070-39-2

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide

Cat. No. B1483445
CAS RN: 2098070-39-2
M. Wt: 247.32 g/mol
InChI Key: MALUHUXZGHHIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide, or 1CP3TPC, is a novel compound that has been studied extensively in recent years. This compound has been found to have a variety of potential applications in scientific research, including in the fields of biochemistry and physiology. We will also discuss potential future directions for the use of 1CP3TPC in scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of chemistry has led to the development of various thiophene-based pyrazole compounds, highlighting the importance of synthetic methods in exploring the properties and potential applications of such molecules. For example, the synthesis and crystal structure analysis of thiophene-pyrazole derivatives provide foundational knowledge for understanding the molecular interactions and stability of these compounds. Studies have demonstrated the synthesis of thiophene-pyrazole compounds through different synthetic routes, including the use of 1,3-dipolar cycloaddition methodology, which offers a green approach to synthesizing thiophene pyrazoles with potential antimicrobial activity (Sowmya et al., 2018). Additionally, structural determination through techniques such as single crystal X-ray diffraction contributes to the detailed understanding of molecular conformation and interaction patterns, facilitating the design of molecules with desired properties.

Enzyme Inhibitory Activity and Therapeutic Potential

The exploration of enzyme inhibitory activities of thiophene-pyrazole derivatives represents a significant area of research with implications for the development of new therapeutic agents. Compounds have been designed and evaluated for their in vitro enzyme inhibitory activities against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), highlighting their potential in treating diseases related to enzyme dysfunction (Cetin et al., 2021). Molecular docking studies further support the potential of these compounds as enzyme inhibitors, providing insights into the molecular basis of their activity and guiding the optimization of their therapeutic efficacy.

properties

IUPAC Name

2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c13-12(16)11-5-10(9-3-4-17-7-9)14-15(11)6-8-1-2-8/h3-5,7-8H,1-2,6H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALUHUXZGHHIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CSC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 4
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 5
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 6
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.